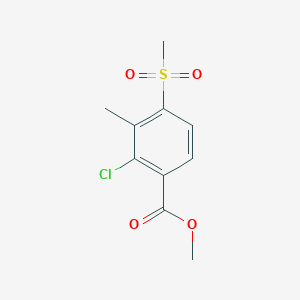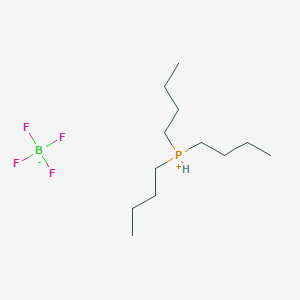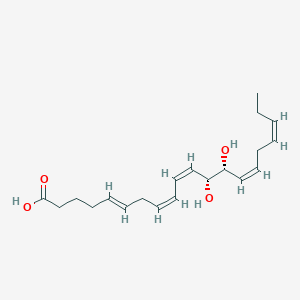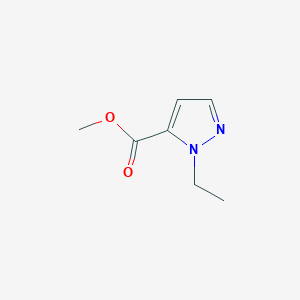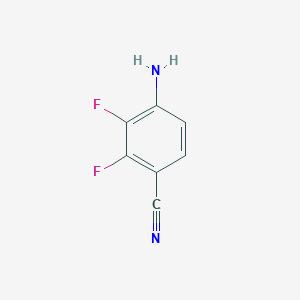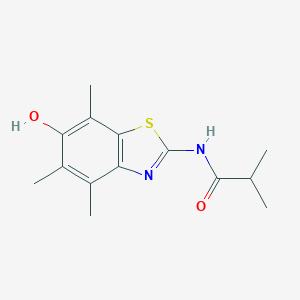
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is a chemical compound with potential applications in scientific research. It is a derivative of benzothiazole, which is a heterocyclic compound that has been widely studied for its various biological activities. Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is not fully understood. However, it has been suggested that its biological activities are related to its ability to scavenge free radicals and inhibit inflammation. It has also been proposed that it may interact with metal ions and modulate their biological functions.
Efectos Bioquímicos Y Fisiológicos
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been used as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under different conditions. It has also been shown to have low toxicity in vitro and in vivo. However, its solubility in water is limited, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl-. One direction is to further investigate its mechanism of action and its interactions with metal ions. Another direction is to explore its potential applications in catalysis and material science. Furthermore, it may be interesting to study its effects on different types of cancer cells and its potential as a therapeutic agent. Finally, it may be worthwhile to develop new synthetic methods for Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- that could improve its solubility and increase its yield.
Métodos De Síntesis
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- can be synthesized using different methods. One of the most common methods is the reaction between 6-hydroxy-4,5,7-trimethyl-2-benzothiazolylamine and 2-bromo-N-methylpropanamide in the presence of a base such as potassium carbonate. The reaction yields Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- as a white solid with a yield of around 50%.
Aplicaciones Científicas De Investigación
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has potential applications in scientific research. It has been found to exhibit interesting biological activities such as antioxidant, anti-inflammatory, and antitumor effects. It has also been shown to have potential as a fluorescent probe for detecting metal ions such as copper and zinc. Furthermore, it has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
Propiedades
Número CAS |
120164-62-7 |
|---|---|
Nombre del producto |
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- |
Fórmula molecular |
C14H18N2O2S |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C14H18N2O2S/c1-6(2)13(18)16-14-15-10-7(3)8(4)11(17)9(5)12(10)19-14/h6,17H,1-5H3,(H,15,16,18) |
Clave InChI |
WBIYGYSUPYURMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C |
Sinónimos |
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



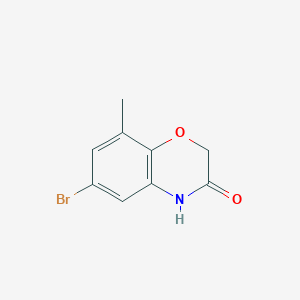
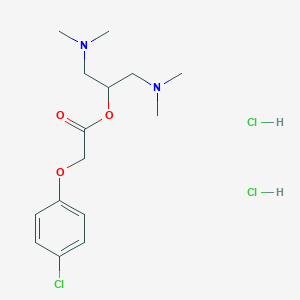
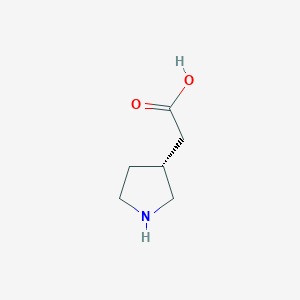
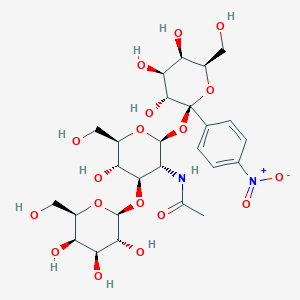
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
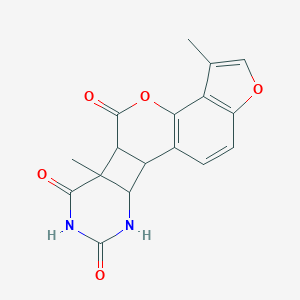
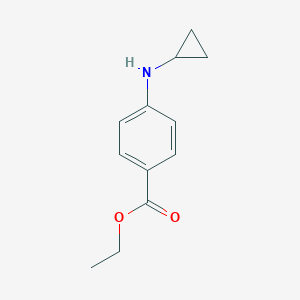
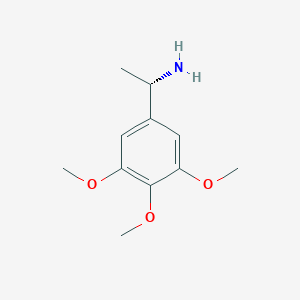
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
